2-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide
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Overview
Description
2-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide is a synthetic organic compound that features a benzamide core substituted with a methoxy group, a pyrazole ring, and a thiophene ring
Mechanism of Action
Target of Action
The primary target of 2-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide is the RET (c-RET) receptor . This receptor is a key player in various cellular processes, including cell growth, differentiation, and survival .
Mode of Action
The compound interacts with the RET receptor by binding to it with high affinity . This interaction inhibits the activity of the RET receptor, thereby disrupting its normal function . The inhibition of the RET receptor can lead to changes in cellular processes, such as reduced cell proliferation .
Biochemical Pathways
The inhibition of the RET receptor by this compound affects various biochemical pathways. These include pathways involved in cell growth and differentiation . The downstream effects of these disruptions can lead to changes in cell behavior, such as reduced proliferation .
Pharmacokinetics
It is known that the compound is highly soluble in dmso This suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the inhibition of the RET receptor, leading to reduced cell proliferation . This can have significant effects at the molecular and cellular levels, potentially leading to the suppression of tumor growth in cancers driven by RET mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Thiophene Substitution: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyrazole.
Benzamide Formation: The final step involves the formation of the benzamide structure by reacting the substituted pyrazole-thiophene intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-hydroxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide.
Reduction: 2-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}aniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Biological Studies: The compound can be used to study the interaction of pyrazole and thiophene derivatives with biological targets such as enzymes and receptors.
Materials Science: It can be explored for its electronic properties in the development of organic semiconductors and photovoltaic materials.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-{2-[5-(1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide: Lacks the methyl group on the pyrazole ring.
2-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)furan-2-yl]ethyl}benzamide: Contains a furan ring instead of a thiophene ring.
2-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
2-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide is unique due to the combination of the methoxybenzamide core with the pyrazole and thiophene rings. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-methoxy-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-12-13(11-20-21)17-8-7-14(24-17)9-10-19-18(22)15-5-3-4-6-16(15)23-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDOJFHRQDAASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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